molecular formula C23H24ClN3O5 B11190068 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11190068
M. Wt: 457.9 g/mol
InChI Key: YBWVARHKTPNUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and a dimethoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The final step involves the acylation of the pyrimidine derivative with 3,4-dimethoxyphenylacetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.

    Reduction: The ketone group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O5/c1-14-18(10-11-28)23(30)27(22(25-14)15-4-6-16(24)7-5-15)13-21(29)26-17-8-9-19(31-2)20(12-17)32-3/h4-9,12,28H,10-11,13H2,1-3H3,(H,26,29)

InChI Key

YBWVARHKTPNUJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=C(C=C3)OC)OC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.